N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide
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Overview
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide is a useful research compound. Its molecular formula is C16H11N5O5S and its molecular weight is 385.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Studies have demonstrated the synthesis of thiadiazole derivatives, including efforts to explore their antimicrobial efficacy against a range of bacteria and fungi, indicating potential for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Properties
- Research has identified thiadiazole derivatives as promising candidates for anticonvulsant medication, showing significant activity in models of seizure, which underscores the potential of these compounds in epilepsy treatment (Sych et al., 2018).
Antimicrobial and Antifungal Agents
- Synthesized thiadiazole compounds have shown moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, suggesting their utility as antimicrobial and antifungal agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-hyperglycemic and Anti-hyperlipidemic Agents
- A novel series of thiazolidinediones have been synthesized and evaluated for their anti-diabetic activity, showing significant blood glucose and triglyceride lowering activity, indicating their potential as anti-hyperglycemic and anti-hyperlipidemic agents (Shrivastava, Batham, Sinha, Parida, Garabadu, & Choubey, 2016).
Antitubercular Agents
- Thiadiazoles have been identified as a new class of antituberculosis agents, exhibiting outstanding in vitro activity against Mycobacterium tuberculosis strains. These compounds present a highly selective antimycobacterial effect with low in vitro toxicity, offering a new avenue for tuberculosis treatment (Karabanovich et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide It is known that 1,3,4-thiadiazole derivatives, a class of compounds to which this compound belongs, have shown significant therapeutic potential . These compounds have a wide range of therapeutic activities, including antimicrobial, antifungal, and anticancer activities .
Mode of Action
The exact mode of action of This compound It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which could potentially affect various biochemical pathways.
Result of Action
The molecular and cellular effects of This compound It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which could potentially lead to the inhibition of bacterial and cancer cell replication .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c1-9-4-2-3-5-11(9)15-18-19-16(27-15)17-14(22)12-7-6-10(20(23)24)8-13(12)21(25)26/h2-8H,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXMARJBFCUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.